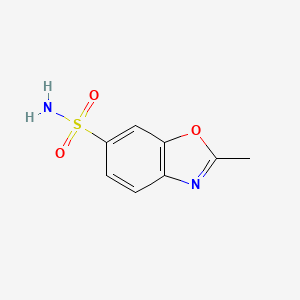

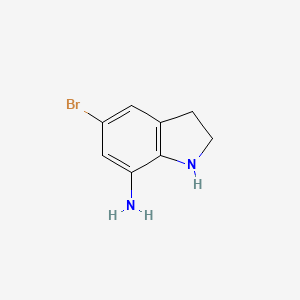

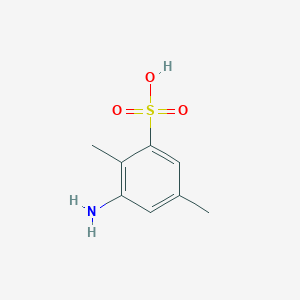

![molecular formula C12H16N2O3 B3370747 4-[(Butylcarbamoyl)amino]benzoic acid CAS No. 51739-79-8](/img/structure/B3370747.png)

4-[(Butylcarbamoyl)amino]benzoic acid

Descripción general

Descripción

4-Aminobenzoic acid, also known as para-aminobenzoic acid or PABA, is an organic compound with the formula H2NC6H4CO2H. PABA is a white solid, although commercial samples can appear gray .

Synthesis Analysis

In industry, PABA is prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid .Chemical Reactions Analysis

PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .Physical And Chemical Properties Analysis

PABA is slightly soluble in water. It has a molar mass of 137.138 g·mol−1. It appears as white-grey crystals. It has a density of 1.374 g/mL. Its melting point is 187 to 189 °C and boiling point is 340 °C .Mecanismo De Acción

There are two mechanisms responsible for PABA’s bacteriostatic action against Mycobacterium tuberculosis. Firstly, PABA inhibits folic acid synthesis. The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. PABA binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . Secondly, PABA may inhibit the synthesis of the cell wall component, mycobactin, thus reducing iron uptake by M. tuberculosis .

Safety and Hazards

Direcciones Futuras

PABA and its derivatives have exhibited various biological activities. In one study, PABA was combined with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in a one-step reaction. The resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents . This suggests that modifications of PABA, such as the one you’re interested in, could have promising bioactivities.

Propiedades

IUPAC Name |

4-(butylcarbamoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-3-8-13-12(17)14-10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHWWLZVCKDTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557929 | |

| Record name | 4-[(Butylcarbamoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51739-79-8 | |

| Record name | 4-[(Butylcarbamoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

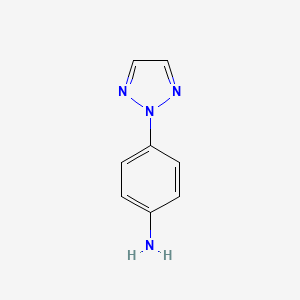

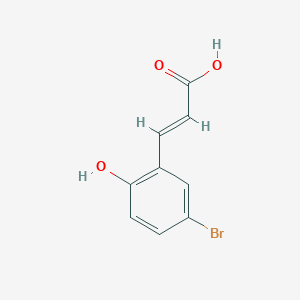

![N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine](/img/structure/B3370689.png)

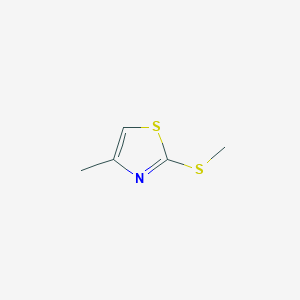

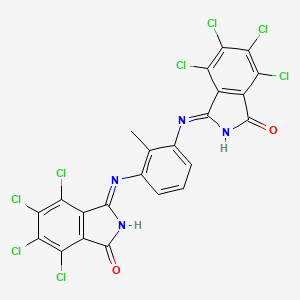

![Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3370737.png)

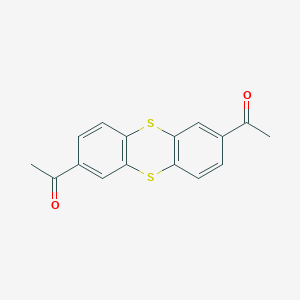

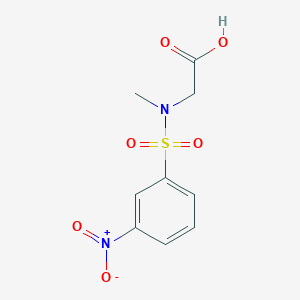

![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3370762.png)